Cas no 2172449-31-7 (2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine)

2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine
- 2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
- 2172449-31-7
- EN300-1597885
-
- インチ: 1S/C9H18N4O/c1-3-14-7-6-13-8(2)9(4-5-10)11-12-13/h3-7,10H2,1-2H3
- InChIKey: BJULUXYXXVKLSI-UHFFFAOYSA-N
- ほほえんだ: O(CC)CCN1C(C)=C(CCN)N=N1
計算された属性
- せいみつぶんしりょう: 198.14806121g/mol
- どういたいしつりょう: 198.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 66Ų
2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1597885-1.0g |
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172449-31-7 | 1g |
$0.0 | 2023-06-04 | ||
Enamine | EN300-1597885-250mg |
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172449-31-7 | 250mg |
$1723.0 | 2023-09-23 | ||
Enamine | EN300-1597885-10000mg |
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172449-31-7 | 10000mg |
$8049.0 | 2023-09-23 | ||
Enamine | EN300-1597885-2500mg |
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172449-31-7 | 2500mg |
$3670.0 | 2023-09-23 | ||
Enamine | EN300-1597885-5000mg |
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172449-31-7 | 5000mg |
$5429.0 | 2023-09-23 | ||
Enamine | EN300-1597885-500mg |
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172449-31-7 | 500mg |
$1797.0 | 2023-09-23 | ||
Enamine | EN300-1597885-50mg |
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172449-31-7 | 50mg |
$1573.0 | 2023-09-23 | ||
Enamine | EN300-1597885-100mg |
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172449-31-7 | 100mg |
$1648.0 | 2023-09-23 | ||
Enamine | EN300-1597885-1000mg |
2-[1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172449-31-7 | 1000mg |
$1872.0 | 2023-09-23 |
2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報
Recent Advances in the Study of 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2172449-31-7)
The compound 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2172449-31-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole core and ethoxyethyl side chain, has shown promising potential in various therapeutic applications, particularly in the modulation of biological pathways relevant to inflammation and oncology. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a compound of high interest for drug development.
One of the key findings from recent research is the compound's ability to selectively inhibit specific enzymes involved in inflammatory responses. In vitro studies have demonstrated that 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The compound's selectivity for COX-2 over COX-1 suggests a favorable safety profile, potentially reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.
In addition to its anti-inflammatory properties, recent investigations have explored the compound's potential as an anticancer agent. Preliminary data from cell-based assays indicate that 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine can induce apoptosis in certain cancer cell lines, particularly those associated with solid tumors. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways. These findings have spurred further research into the compound's utility as a chemotherapeutic or adjuvant therapy.
Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability and metabolic stability. Results indicate that 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine exhibits moderate oral bioavailability and a half-life conducive to once-daily dosing. Metabolism studies have identified the liver as the primary site of biotransformation, with the compound undergoing oxidative metabolism mediated by cytochrome P450 enzymes. These pharmacokinetic properties are considered favorable for further development as a therapeutic agent.
Despite these promising findings, challenges remain in the development of 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine. Issues such as solubility and formulation stability need to be addressed to optimize its therapeutic potential. Recent efforts have focused on developing prodrug derivatives or nanoparticle-based delivery systems to enhance bioavailability and target specificity. These advancements are expected to pave the way for preclinical and clinical evaluations in the near future.
In conclusion, 2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2172449-31-7) represents a promising candidate for further investigation in both anti-inflammatory and anticancer applications. Its unique chemical structure and biological activity profile make it a valuable subject of ongoing research. Continued efforts to optimize its pharmacokinetic and pharmacodynamic properties will be crucial in determining its potential as a therapeutic agent. The compound's development exemplifies the intersection of chemical biology and pharmaceutical innovation, highlighting the importance of interdisciplinary approaches in drug discovery.
2172449-31-7 (2-1-(2-ethoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylethan-1-amine) 関連製品
- 1008283-53-1(4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one)
- 156425-81-9(2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile)
- 113667-18-8((1S)-2'-Ethoxy-1,1'-binaphthalen-2-ol)
- 2138141-93-0(1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)-)
- 1783945-12-9(1-(3-ethoxyphenyl)cyclopropylmethanol)
- 74863-87-9(NAPHTHO[1,2-B]PYRYLIUM, 5,6-DIHYDRO-2,4-DIPHENYL-, PERCHLORATE)
- 19057-50-2(HHB)
- 2091269-06-4(Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl-)
- 1804457-00-8(5-Chloro-3-(difluoromethyl)-4-iodo-2-nitropyridine)
- 1270394-74-5(2-AMINO-2-(4-CHLOROPYRIDIN-2-YL)ETHAN-1-OL)




